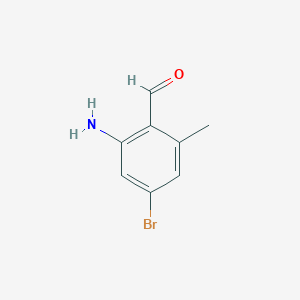![molecular formula C7H3F3N2O B13658922 2-(Trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13658922.png)
2-(Trifluoromethyl)oxazolo[5,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)oxazolo[5,4-b]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of an oxazole ring fused to a pyridine ring, with a trifluoromethyl group attached at the 2-position. The incorporation of the trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable target for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)oxazolo[5,4-b]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with various carboxylic acids. One efficient method employs microwave-assisted direct condensation reactions, which significantly reduce reaction times and improve yields . For instance, a glass tube containing 2-amino-3-hydroxypyridine and a carboxylic acid is irradiated in a microwave reactor at 250°C for a few minutes, resulting in the formation of the desired oxazolo[5,4-b]pyridine derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of microwave-assisted synthesis and other high-efficiency techniques are likely employed to scale up the production of this compound for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Trifluoromethyl)oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[5,4-b]pyridine N-oxides, while reduction can produce various reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)oxazolo[5,4-b]pyridine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as bacterial enzymes. For instance, it has been shown to inhibit the activity of DNA gyrase, an essential enzyme in bacterial DNA replication . This inhibition disrupts bacterial cell division and growth, leading to its antimicrobial effects. The compound’s trifluoromethyl group enhances its binding affinity and specificity for these molecular targets.
Vergleich Mit ähnlichen Verbindungen
7-Trifluoromethyl-5-phenyl-2-oxo-(1H)-oxazolo[5,4-b]pyridine: This compound shares a similar oxazole-pyridine fused structure but with a phenyl group at the 5-position.
2-(4-Trifluoromethylphenyl)oxazolo[4,5-b]pyridine: Another derivative with a trifluoromethylphenyl group at the 2-position.
Uniqueness: 2-(Trifluoromethyl)oxazolo[5,4-b]pyridine stands out due to its specific trifluoromethyl substitution, which imparts unique chemical and biological properties. This substitution enhances the compound’s stability, reactivity, and biological activity, making it a valuable target for various applications.
Eigenschaften
Molekularformel |
C7H3F3N2O |
|---|---|
Molekulargewicht |
188.11 g/mol |
IUPAC-Name |
2-(trifluoromethyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)6-12-4-2-1-3-11-5(4)13-6/h1-3H |
InChI-Schlüssel |
QTWBYZKGGWPUME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C1)OC(=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





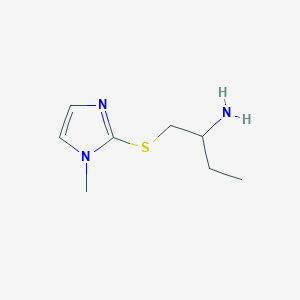
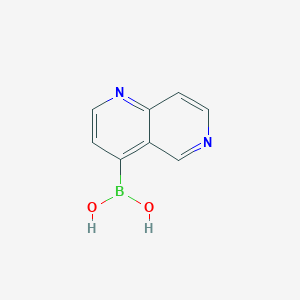

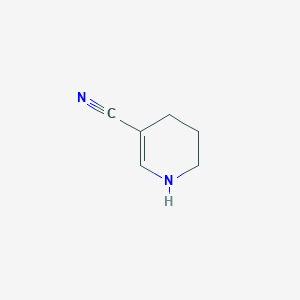
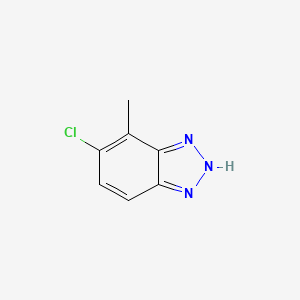
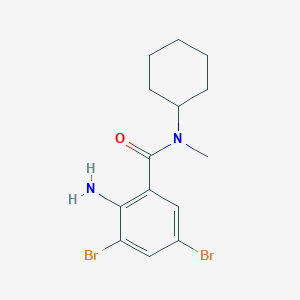

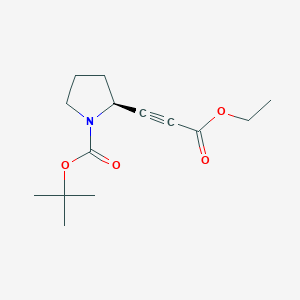
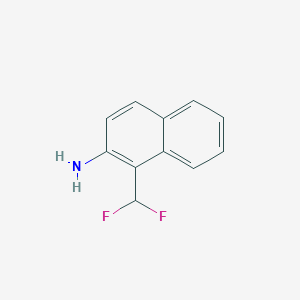
![2-Chloro-6,7-dimethoxybenzo[d]thiazole](/img/structure/B13658915.png)
